7-Bromo-1-tetralone is a chemical compound that serves as a key intermediate in the synthesis of various organic molecules. The interest in tetralone derivatives stems from their potential applications in medicinal chemistry and materials science. The ability to synthesize these compounds efficiently and to understand their biological activities is of great importance for advancing research and development in these fields.
In the field of medicinal chemistry, 7-methoxy-1-tetralone (a derivative of 7-bromo-1-tetralone) has been studied for its anti-tumor effects, particularly in the context of hepatocellular carcinoma (HCC). The compound has been shown to significantly suppress cell proliferation and migration in HCC cells. It induces apoptosis in these cells, as evidenced by flow cytometry. The molecular mechanism underlying these effects involves the downregulation of several key proteins, including c-Met, phosphorylated AKT (p-AKT), NF-κB, and matrix metallopeptidases (MMP2 and MMP9). These proteins are associated with cell proliferation, survival, and migration, indicating that 7-methoxy-1-tetralone may exert its anti-tumor effects by modulating these pathways2.
The pharmacological applications of 7-bromo-1-tetralone derivatives are closely related to their medicinal chemistry applications. The ability of these compounds to modulate key signaling pathways in cancer cells suggests potential use as therapeutic agents. The study involving 7-methoxy-1-tetralone demonstrated not only in vitro effects but also in vivo efficacy in suppressing tumor growth in a mouse model of HCC. Importantly, the treatment did not adversely affect the body weight or organ indices of the liver and spleen, suggesting a favorable safety profile2.
The research on 7-methoxy-1-tetralone provides a relevant case study for the application of 7-bromo-1-tetralone derivatives in cancer treatment. The in vivo study using BALB/c nude mice implanted with HepG2 cells showed that treatment with this compound led to a significant reduction in tumor size. Immunohistochemical analysis of the tumor tissues further confirmed the suppression of protein expression levels of NF-κB, MMP9, MMP2, and p-AKT, corroborating the proposed mechanism of action2.
The formation of 1-tetralone derivatives can be achieved through a visible-light-driven multistep tandem reaction. This process involves the reaction between vinyl azides and alkyl bromides, leading to the creation of the tetralone skeleton under mild conditions. The reaction is notable for its scalability, as it can be performed on a gram scale, and the derivatives can be obtained in good to high yields1. The mechanism by which these reactions occur is likely to involve photochemical activation of the vinyl azides, followed by a series of steps that result in the cyclization to the tetralone structure.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: